
Ciclopenta-1,3-dieno; manganeso
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;manganese, also known as cyclopentadienyl manganese tricarbonyl, is an organometallic compound that features a manganese atom bonded to a cyclopenta-1,3-diene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. It is commonly used as a precursor in various chemical reactions and has applications in catalysis and material science.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;manganese has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cyclopenta-1,3-diene;manganese typically involves the reaction of cyclopenta-1,3-diene with a manganese source under specific conditions. One common method is the reaction of cyclopenta-1,3-diene with manganese carbonyl compounds. For example, cyclopenta-1,3-diene can react with manganese pentacarbonyl to form cyclopentadienyl manganese tricarbonyl. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;manganese involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state manganese compounds.
Substitution: The cyclopenta-1,3-diene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used. These reactions are often conducted under an inert atmosphere.
Substitution: Ligand substitution reactions often involve the use of other ligands such as phosphines, amines, and halides. The reactions are usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of manganese oxides, while reduction can yield lower oxidation state manganese compounds. Substitution reactions can produce a variety of organometallic complexes with different ligands.
Mecanismo De Acción
The mechanism of action of cyclopenta-1,3-diene;manganese involves its ability to coordinate with various ligands and participate in electron transfer processes. The manganese center can undergo oxidation and reduction, facilitating various catalytic processes. The cyclopenta-1,3-diene ligand provides stability to the complex and allows for the formation of reactive intermediates that can participate in chemical reactions.
Comparación Con Compuestos Similares
Cyclopenta-1,3-diene;manganese can be compared with other similar organometallic compounds, such as:
Cyclopentadienyl iron dicarbonyl dimer: This compound features iron instead of manganese and has different reactivity and applications.
Cyclopentadienyl cobalt dicarbonyl: Similar to the manganese compound but with cobalt, it exhibits different catalytic properties.
Cyclopentadienyl nickel dicarbonyl: This nickel-based compound has unique reactivity and is used in different catalytic processes.
The uniqueness of cyclopenta-1,3-diene;manganese lies in its specific reactivity and the ability to form stable complexes with various ligands, making it a versatile compound in organometallic chemistry.
Propiedades
Número CAS |
73138-26-8 |
|---|---|
Fórmula molecular |
C10H10Mn |
Peso molecular |
185.12 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;manganese(2+) |
InChI |
InChI=1S/2C5H5.Mn/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |
Clave InChI |
LCGVCXIFXLGLHG-UHFFFAOYSA-N |
SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Mn] |
SMILES canónico |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Mn+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















